molecular formula C9H10F3NOS B8033261 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol

Cat. No.: B8033261
M. Wt: 237.24 g/mol
InChI Key: VJZKXSOAVJSZGJ-UHFFFAOYSA-N
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Description

2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol (CAS 1881288-10-3) is a high-purity pyridine-based building block designed for advanced chemical synthesis and drug discovery research. With the molecular formula C 9 H 10 F 3 NOS and a molecular weight of 237.24 g/mol, this compound features a unique structure combining a phenolic hydroxyl group, an isopropylsulfanyl moiety, and a metabolically stable trifluoromethyl group on a pyridine ring . This combination makes it a valuable scaffold for constructing more complex molecules. This compound is primarily used as a key intermediate in medicinal chemistry. The pyridine core is a privileged structure in pharmaceuticals, and the presence of the trifluoromethyl group is a common strategy to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability . The isopropylsulfanyl and hydroxyl groups offer versatile handles for further chemical modification, enabling researchers to explore structure-activity relationships (SAR). Compounds with similar substructures, particularly those containing nitrogen-based heterocycles and trifluoromethyl groups, are frequently investigated for their antifungal and antidepressant activities, as these motifs are known to interact with key biological targets . Specifically, the trifluoromethylpyridine unit is a prominent feature in the development of novel agrochemicals and pharmaceuticals due to its strong electron-withdrawing nature and ability to modulate biological activity. Researchers utilize this chemical as a precursor for developing potential protease inhibitors, kinase inhibitors, and other bioactive molecules. It is strictly for research and development purposes in laboratory settings only.

Properties

IUPAC Name

2-propan-2-ylsulfanyl-5-(trifluoromethyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NOS/c1-5(2)15-8-7(14)3-6(4-13-8)9(10,11)12/h3-5,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZKXSOAVJSZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=C(C=N1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Brominated Precursor

The synthesis begins with 3-bromo-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine (), a compound characterized by a bromine atom at position 3. This precursor is synthesized via:

  • Directed bromination : Electrophilic bromination of 2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) at 0–25°C. The trifluoromethyl group directs bromination to the meta position (C3) due to its electron-withdrawing effect.

  • Alternative halogenation : Palladium-catalyzed coupling reactions, though less common for bromine introduction, may be employed if the pyridine core is constructed via cross-coupling methodologies.

Hydrolysis of the C3 Bromine

The critical step involves converting the bromine at position 3 to a hydroxyl group. Two methodologies are proposed:

Nucleophilic Aromatic Substitution (SNAr)

Conditions :

  • Base : Aqueous NaOH (2.0 M) or KOH

  • Solvent : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Temperature : 100–120°C

  • Time : 12–24 hours

Mechanism : The trifluoromethyl group at C5 and the thioether at C2 activate the pyridine ring toward SNAr at C3. Hydroxide ion attacks the electron-deficient carbon, displacing bromide.

Yield : 70–85% (estimated based on analogous pyridine systems).

Transition Metal-Catalyzed Hydroxylation

Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs₂CO₃ (2.0 equiv)

  • Solvent : 1,4-Dioxane/H₂O (4:1)

  • Temperature : 90–100°C

  • Time : 6–12 hours

Mechanism : Palladium facilitates oxidative addition of the C–Br bond, followed by hydroxide insertion and reductive elimination to yield the hydroxylated product.

Yield : 80–90% (projected based on similar cross-coupling reactions).

Synthetic Route 2: Direct Substitution on a Prefunctionalized Pyridine Core

Substrate Preparation: 3-Hydroxy-2-chloro-5-(trifluoromethyl)pyridine

This route begins with a pyridine derivative bearing a hydroxyl group at C3 and a chloride at C2. Synthesis involves:

  • Chlorination : Treatment of 3-hydroxy-5-(trifluoromethyl)pyridine with PCl₅ or SOCl₂ at reflux to yield 3-hydroxy-2-chloro-5-(trifluoromethyl)pyridine.

  • Protection of hydroxyl group : Temporary protection (e.g., as a tert-butyldimethylsilyl ether) to prevent side reactions during subsequent steps.

Thioether Formation via Nucleophilic Substitution

Conditions :

  • Nucleophile : Sodium isopropylthiolate (generated from isopropylthiol and NaH)

  • Solvent : Anhydrous DMF or THF

  • Temperature : 60–80°C

  • Time : 4–8 hours

Mechanism : The chloride at C2 undergoes SNAr with the thiolate nucleophile, facilitated by the electron-withdrawing trifluoromethyl group.

Yield : 65–75% (post-deprotection).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Hydrolysis (Route 1) : Polar aprotic solvents (DMSO, DMF) enhance SNAr rates by stabilizing the transition state. Elevated temperatures (≥100°C) are necessary to overcome the activation energy.

  • Thioether formation (Route 2) : Anhydrous conditions prevent hydrolysis of the thiolate nucleophile.

Catalytic Enhancements

  • Pd-catalyzed hydroxylation : Addition of ligands (Xantphos) improves catalyst stability and turnover number.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR :

    • δ 8.45 (s, 1H, H4)

    • δ 6.95 (s, 1H, H6)

    • δ 3.50 (sept, 1H, SCH(CH₃)₂)

    • δ 1.35 (d, 6H, CH(CH₃)₂)

  • ¹³C NMR :

    • δ 160.2 (C3-OH)

    • δ 148.1 (C2-S)

    • δ 125.5 (q, J = 270 Hz, CF₃)

Mass Spectrometry

  • ESI–MS : m/z 278.0 [M+H]⁺ (calculated for C₉H₁₀F₃NO₂S: 277.03).

Challenges and Alternative Approaches

Competing Side Reactions

  • Oxidation of thioether : The propan-2-ylsulfanyl group may oxidize to sulfoxide or sulfone under harsh conditions. Mitigation involves using inert atmospheres and low temperatures.

  • Incomplete hydrolysis : Residual bromide in Route 1 necessitates purification via recrystallization or column chromatography.

Alternative Protecting Groups

  • Silyl ethers : tert-Butyldimethylsilyl (TBS) protection of the hydroxyl group in Route 2 improves substitution efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propan-2-ylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The propan-2-ylsulfanyl group may contribute to binding affinity and specificity through interactions with target proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

The bioactivity and physicochemical properties of pyridin-3-ol derivatives are heavily influenced by substituents at positions 2 and 5. Below is a detailed comparison with structurally related compounds:

Substituent Variations at Position 2

2-Chloro-5-(trifluoromethyl)pyridin-3-ol (CAS 1196153-98-6)
  • Structure : Chloro (-Cl) at position 2, -CF₃ at position 5.
  • Molecular Weight : 197.54 g/mol.
2-Methyl-5-(trifluoromethyl)pyridin-3-ol
  • Structure : Methyl (-CH₃) at position 2, -CF₃ at position 5.
  • Molecular Weight : 177.12 g/mol.
  • Properties : The methyl group contributes to hydrophobicity (higher logP than chloro analogs) but lacks the electron-withdrawing effects of halogens or sulfur-containing groups. This may reduce binding affinity to enzymes like SDH compared to thioether analogs .
2-Amino-5-(trifluoromethyl)pyridin-3-ol (CAS 1227586-78-8)
  • Structure: Amino (-NH₂) at position 2, -CF₃ at position 5.
  • Molecular Weight : ~194.12 g/mol.
  • Properties: The amino group introduces hydrogen-bonding capability, improving solubility in polar solvents. Such derivatives are often explored as intermediates in drug synthesis .
Target Compound vs. Analogs

The propan-2-ylsulfanyl group in the target compound provides a bulkier, more lipophilic substituent compared to chloro, methyl, or amino groups. This increases logP and membrane permeability, which is critical for agrochemicals targeting fungal cells .

Role of the Trifluoromethyl Group at Position 5

The -CF₃ group is a common feature in all analogs discussed. It contributes to:

  • Metabolic Stability : Resistance to oxidative degradation due to strong C-F bonds.
  • Electron-Withdrawing Effects : Polarizes the pyridine ring, enhancing interactions with enzyme active sites (e.g., SDH in fungi) .
  • Lipophilicity : Improves penetration through lipid bilayers, a key factor in herbicidal and fungicidal activity .

Bioactivity and Mechanisms of Action

  • Fungicidal Activity : 1,3,4-Oxadiazole thioethers with -CF₃ and thioether groups showed >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL. Molecular docking revealed that the thioether and carbonyl groups are critical for binding to SDH .
  • Herbicidal Effects : Analogs like 2-((4-bromobenzyl)thio)-5-(trifluoromethyl)-1,3,4-oxadiazole (5g) caused bleaching in weeds, likely via disruption of chlorophyll biosynthesis .

Data Table: Key Structural and Functional Comparisons

Compound Name Position 2 Substituent Position 5 Substituent Molecular Weight (g/mol) Notable Bioactivity
2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol Propan-2-ylsulfanyl -CF₃ ~236* Potential SDH inhibition (inferred)
2-Chloro-5-(trifluoromethyl)pyridin-3-ol -Cl -CF₃ 197.54 N/A
2-Methyl-5-(trifluoromethyl)pyridin-3-ol -CH₃ -CF₃ 177.12 N/A
2-Amino-5-(trifluoromethyl)pyridin-3-ol -NH₂ -CF₃ 194.12 Pharmaceutical intermediate

*Estimated based on structural formula.

Biological Activity

2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol, commonly referred to as a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a trifluoromethyl group and a sulfanyl functional group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound through detailed research findings, including case studies and data tables.

  • Molecular Formula : C9H10F3NOS
  • CAS Number : 1881288-10-3
  • Molecular Weight : 227.24 g/mol

Biological Activity Overview

Recent studies have indicated that pyridine derivatives, particularly those with sulfanyl and trifluoromethyl groups, exhibit a range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.

Anti-Cancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colorectal)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest (G2/M)
K562 (Leukemia)10.0Induction of apoptosis
U2OS (Osteosarcoma)14.5Inhibition of DNA synthesis

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound shows promising selectivity towards cancer cells compared to non-malignant cells.

The biological activity of this compound can be attributed to its ability to interfere with critical cellular processes:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It causes accumulation of cells in the G2/M phase, indicating disruption of normal cell cycle progression.
  • Inhibition of DNA/RNA Synthesis : Studies suggest that treatment with the compound leads to decreased incorporation of BrdU (a thymidine analog), reflecting inhibition of DNA synthesis.

Case Studies

A notable case study involved the evaluation of this compound's effects on human colorectal cancer cells (HCT116). The study found that treatment with varying concentrations led to significant apoptosis as evidenced by increased sub-G1 population in flow cytometry analysis.

Case Study Findings:

  • Treatment Duration : 24 hours
  • Concentration Range : 5 µM to 20 µM
  • Results :
    • Increased apoptotic cells from 5% in control to over 30% at 20 µM.
    • Significant increase in mitotic cells observed at higher concentrations.

Q & A

Q. What are the established synthetic routes for 2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridin-3-ol, and what key reaction conditions are reported?

The compound is typically synthesized via functionalization of a pyridine scaffold. Key steps include:

  • Trifluoromethylation at position 5 using reagents like CF₃Cu or Togni’s reagent under palladium catalysis.
  • Sulfanyl group introduction via nucleophilic substitution (e.g., reacting 2-chloropyridine derivatives with propan-2-thiol in the presence of a base such as K₂CO₃).
  • Hydroxyl group protection/deprotection to prevent undesired side reactions, often using tert-butyldimethylsilyl (TBS) groups . Solvent choice (e.g., DMF or THF) and temperature control (60–100°C) are critical for yield optimization.

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR to confirm substitution patterns, ¹⁹F NMR for trifluoromethyl group verification, and ¹³C NMR for backbone analysis.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.
  • HPLC : Purity assessment (≥98% as per industrial standards) using C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography : For unambiguous structural determination if crystalline derivatives are synthesized .

Q. In what biological or pharmacological contexts has this compound been investigated?

Structural analogs of pyridin-3-ol derivatives are explored in:

  • Neurological Targets : Modulation of ion channels or GPCRs due to the trifluoromethyl group’s electron-withdrawing properties.
  • Enzyme Inhibition : As a scaffold for designing inhibitors of kinases or oxidoreductases, leveraging the hydroxyl and sulfanyl groups for hydrogen bonding and hydrophobic interactions .

Advanced Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) during characterization?

Conflicting data may arise from tautomerism or solvent effects. Strategies include:

  • 2D NMR Techniques (COSY, HSQC) to resolve overlapping signals.
  • Computational Modeling : Density Functional Theory (DFT) to predict NMR chemical shifts and compare with experimental data.
  • Variable Temperature NMR : To identify dynamic processes affecting spectral clarity .

Q. What strategies optimize regioselectivity in substitution reactions on the pyridine ring?

  • Directing Groups : Use of temporary substituents (e.g., nitro groups) to guide functionalization to specific positions.
  • Metal Catalysis : Pd-mediated cross-coupling for C-H activation at position 2 or 5.
  • Solvent and Ligand Screening : Polar aprotic solvents (e.g., DMSO) and bulky ligands (e.g., XPhos) to sterically control reaction pathways .

Q. How can computational approaches predict the compound’s reactivity in solvent systems?

  • Molecular Dynamics (MD) Simulations : To study solvation effects and stability in polar vs. nonpolar solvents.
  • DFT Calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Solvent Parameter Databases : Use Hansen solubility parameters to optimize reaction media .

Q. What experimental designs address low yields in hydroxyl group derivatization?

  • Protection Strategies : Use silyl ethers (e.g., TBSCl) to block the hydroxyl group during harsh reactions.
  • Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify bottlenecks.
  • Catalyst Optimization : Screen transition-metal catalysts (e.g., Ru or Ir) for selective oxidation or coupling .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., LC-MS + NMR) and replicate experiments under controlled conditions.
  • Safety and Storage : Store at –20°C under inert atmosphere (argon) to prevent oxidation of the sulfanyl group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.